2-Methyl Substitution at C(2) Is Associated with Unsatisfactory VEGFR-2 Kinase Activity Compared with 2-Aryl and 2-Methylpiperazine Analogs
The 2025 SAR review by Sochacka-Ćwikła and Mączyński, summarizing published VEGFR-2 inhibitory data across oxazolo[5,4-d]pyrimidine series, explicitly states that the presence of a CH₃ group at the C(2) position (as in the target compound) has been found to achieve unsatisfactory results, in contrast to 2-aryl or 2-methylpiperazine substituents that yield potency comparable to the reference drug sunitinib [1]. Quantitative benchmarking: the most potent 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine (compound 9n, bearing a 2-(4-methoxyphenyl) substituent) exhibited IC₅₀ values of 0.33 µM against VEGFR-2 kinase and 0.29 µM against HUVEC [2]. Sunitinib, the clinical VEGFR-2 reference inhibitor, showed IC₅₀ values of 8.4 µM against HepG2 and 9.0 µM against U251 in comparable assays [1]. The 2-methyl analog is positioned at the low-activity end of this potency spectrum, making it a critical negative-control candidate.
| Evidence Dimension | VEGFR-2 kinase inhibitory potency (comparative SAR) |
|---|---|
| Target Compound Data | 2-CH₃ substitution: 'unsatisfactory results' (qualitative SAR from published series) [1] |
| Comparator Or Baseline | Most potent 2-aryl analog (9n): IC₅₀ = 0.33 µM (VEGFR-2 kinase), 0.29 µM (HUVEC) [2]; Sunitinib: IC₅₀ = 8.4 µM (HepG2), 9.0 µM (U251) [1] |
| Quantified Difference | 2-Aryl analog >100-fold more potent than sunitinib at enzymatic level; 2-methyl analog inactive by comparison (qualitative rank: unsatisfactory) [1] |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; HUVEC proliferation assay; HepG2 and U251 cytotoxicity (MTT). Data compiled from Deng et al. (2015) and reviewed in Sochacka-Ćwikła & Mączyński (2025). |
Why This Matters
For teams requiring a defined negative control in VEGFR-2 screening cascades, the 2-methyl substitution provides a structurally matched inactive counterpart to highly potent 2-aryl series compounds, enabling clean interpretation of SAR data.
- [1] Sochacka-Ćwikła, A.; Mączyński, M. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules 2025, 30(3), 666. DOI: 10.3390/molecules30030666. View Source
- [2] Deng, Y.; et al. Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Chemistry & Biodiversity 2015. (Referenced in PMC11820477, Ref. 23; IC₅₀ data for compound 9n: 0.33 µM VEGFR-2, 0.29 µM HUVEC). View Source
